molecular formula C6H2BrClN4 B593952 6-Bromo-4-chloropteridine CAS No. 1260787-67-4

6-Bromo-4-chloropteridine

Cat. No.: B593952
CAS No.: 1260787-67-4
M. Wt: 245.464
InChI Key: VXMBPEKEOILBFY-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropteridine is a heterocyclic compound with the molecular formula C6H2BrClN4 It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropteridine typically involves the bromination and chlorination of pteridine derivatives. One common method includes the bromination of 4-chloropteridine using bromine in acetic acid, followed by purification through recrystallization. The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the Gewald reaction, pyrimidone formation, bromination, and chlorination. These processes rely on standard laboratory equipment and can achieve an overall yield of approximately 49% without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropteridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-Bromo-4-chloropteridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloropteridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but contains a thiophene ring instead of a pyrazine ring.

    4-Chloro-6-methylpteridine: Similar but with a methyl group instead of a bromine atom.

Uniqueness

6-Bromo-4-chloropteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-4-chloropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMBPEKEOILBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857318
Record name 6-Bromo-4-chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260787-67-4
Record name 6-Bromo-4-chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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